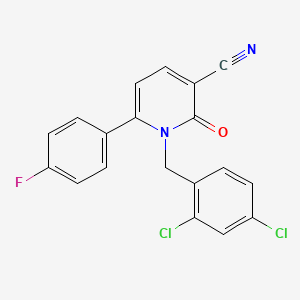

1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . NOD1 is a protein in humans that is encoded by the NOD1 gene. It is involved in the innate immune response to bacterial pathogens .

Mode of Action

This interaction could lead to changes in the immune response, potentially enhancing the body’s ability to fight off bacterial infections .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the immune response, given its target. NOD1 is involved in the activation of NF-kappa B, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in the immune response. By modulating the activity of NOD1, this compound could potentially enhance the body’s ability to fight off bacterial infections .

Biological Activity

1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 252058-77-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H11Cl2FN2O

- Molecular Weight : 373.21 g/mol

- IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile

- Structure : The compound features a pyridine ring with dichlorobenzyl and fluorophenyl substituents that contribute to its unique reactivity and biological properties.

The primary biological target of this compound is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . This protein plays a crucial role in the immune response by recognizing bacterial components and activating downstream signaling pathways, including the NF-kappa B pathway, which is pivotal for immune regulation.

Mode of Action

This compound modulates the activity of NOD1, potentially enhancing the immune response against pathogens. This interaction may lead to:

- Increased production of pro-inflammatory cytokines.

- Enhanced phagocytic activity of immune cells.

- Improved defense mechanisms against bacterial infections.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : It has shown potential as an inhibitor of various bacterial strains.

- Immunomodulatory Effects : By targeting NOD1, it may enhance immune signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit Trypanothione Reductase (TR) with a Ki value of approximately 0.2 μM. This suggests potential applications in treating diseases like leishmaniasis by targeting TR as a drug discovery strategy.

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

-

Study on Immune Modulation :

- Objective : To investigate the immunomodulatory effects of the compound.

- Findings : The compound significantly upregulated cytokine production in macrophages upon stimulation with bacterial components.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against specific bacterial strains.

- Results : Showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells.

Comparison with Similar Compounds

The following table summarizes key similarities and differences between structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Similar dichlorobenzyl and fluorophenyl groups | Different substitution pattern may affect biological activity |

| 5-Fluoro-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrile | Fluorine substitution on a different position | Potentially altered electronic properties influencing reactivity |

| 4-Chloro-6-(phenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrile | Lacks halogen substitutions on both benzene rings | Useful for comparative studies but less reactive |

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2FN2O/c20-15-5-1-14(17(21)9-15)11-24-18(8-4-13(10-23)19(24)25)12-2-6-16(22)7-3-12/h1-9H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMHDOYBGURNOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.